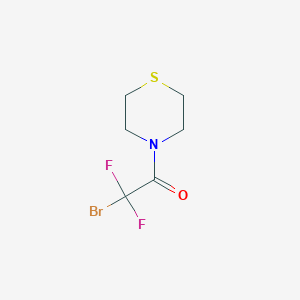
Methyl 3-chloro-2-methoxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-methoxy-4-methylbenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-methoxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-chloro-2-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 3-amino-2-methoxy-4-methylbenzoate.
Oxidation: Formation of 3-chloro-2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 3-chloro-2-methoxy-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
Chemistry: Methyl 3-chloro-2-methoxy-4-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic esters on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar substances.
Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may possess biological activity and could be explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and dyes. Its unique chemical properties make it valuable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-2-methoxy-4-methylbenzoate depends on its specific application. In chemical reactions, the presence of the chlorine atom and methoxy group influences its reactivity and interaction with other molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Methyl 3-chloro-4-methoxybenzoate
- Methyl 3-chloro-2-methylbenzoate
- Methyl 2-methoxy-4-methylbenzoate
Comparison: Methyl 3-chloro-2-methoxy-4-methylbenzoate is unique due to the specific arrangement of its functional groups. The presence of both a chlorine atom and a methoxy group on the benzene ring provides distinct reactivity patterns compared to its analogs. For example, the methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity and stability.
Propriétés
IUPAC Name |
methyl 3-chloro-2-methoxy-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-5-7(10(12)14-3)9(13-2)8(6)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPSQNDSRGFWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3R,3aR,6R,6aS)-6-Methoxyhexahydrofuro[3,2-b]furan-3-amine](/img/structure/B6305438.png)





